1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime
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Overview
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of pharmaceutical agents .
Preparation Methods
The synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole nucleus: This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Oxime formation: The final step involves the reaction of the indole-2,3-dione with hydroxylamine to form the oxime derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Scientific Research Applications
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of biological processes . The indole nucleus allows for interactions with various proteins, contributing to its biological activity .
Comparison with Similar Compounds
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime can be compared with other indole derivatives such as:
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Known for its antiviral activity.
3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of complex organic molecules.
3-(trifluoromethyl)benzonitrile: Utilized in the preparation of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the indole nucleus and the trifluoromethyl group, which together enhance its biological activity and stability .
Properties
IUPAC Name |
3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(20-23)15(21)22/h1-8,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWLGDJMTQWHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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